molecular formula C14H20N2O2 B8192370 tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate CAS No. 1187928-06-8

tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate

Cat. No.: B8192370
CAS No.: 1187928-06-8
M. Wt: 248.32 g/mol
InChI Key: GAURNOYXRZQBNV-NSHDSACASA-N
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Description

tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate (CAS: 219862-14-3) is a chiral carbamate derivative featuring a tetrahydroquinoline scaffold with a tert-butoxycarbonyl (Boc) group at the 3S position. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol . The compound is sensitive to light and oxidation, requiring storage under inert conditions at 2–8°C . The (3S) stereochemistry is critical for its interactions in asymmetric synthesis or biological systems, as highlighted by its chiral atom count (1) in crystallographic data .

Properties

IUPAC Name

tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAURNOYXRZQBNV-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161584
Record name 1,1-Dimethylethyl N-[(3S)-1,2,3,4-tetrahydro-3-quinolinyl]carbamate
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Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-06-8
Record name 1,1-Dimethylethyl N-[(3S)-1,2,3,4-tetrahydro-3-quinolinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S)-1,2,3,4-tetrahydro-3-quinolinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation with n-BuLi/TMEDA

A solution of tert-butyl (6-chloropyridin-3-yl)carbamate in anhydrous THF is treated with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78°C. This generates a stabilized aryllithium intermediate, which reacts with electrophiles such as iodine or carbon dioxide.

Representative Procedure

  • Substrate : tert-Butyl (6-chloropyridin-3-yl)carbamate (160 g, 0.7 mol)

  • Base : n-BuLi (600 mL, 1.5 mol) in THF

  • Electrophile : Iodine (177.68 g, 0.7 mol)

  • Conditions : -78°C, 4 hours under N₂

  • Yield : 32.3% (80 g)

Comparative Analysis of Iodination Methods

VariationSolventTemperatureTimeYield
TMEDA/THFTHF-78°C4 h32.3%
TMEDA/Diethyl EtherEt₂O-78°C → RT24 h33%
CO₂ QuenchingTHF/Et₂O-78°C → 0°C1 h57%

The choice of solvent and electrophile significantly impacts yields. Iodination in THF at -78°C favors mono-substitution, while CO₂ bubbling generates carboxylic acid derivatives.

Stereoselective Synthesis of Tetrahydroquinoline Scaffolds

The tetrahydroquinoline core is typically constructed via:

  • Buchwald-Hartwig Amination : Coupling aryl halides with amines.

  • Pictet-Spengler Cyclization : Acid-catalyzed reaction of β-arylethylamines with carbonyl compounds.

  • Asymmetric Hydrogenation : Enantioselective reduction of quinoline derivatives using chiral catalysts (e.g., Ru-BINAP).

For the (3S)-configured target, asymmetric hydrogenation of a prochiral quinoline precursor (e.g., 3-keto-1,2,3,4-tetrahydroquinoline) with a chiral transition-metal catalyst is proposed. Subsequent Boc protection would yield the desired carbamate.

Boc Protection of Tetrahydroquinolin-3-amine

Standard Bocylation Protocol

  • Substrate : (3S)-1,2,3,4-Tetrahydroquinolin-3-amine

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)

  • Base : Triethylamine (1.5 eq)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C → RT, 12 h

  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and silica gel chromatography.

Expected Outcome : High yield (75–90%) with retention of stereochemistry at C3.

Challenges and Optimization Strategies

Competing Side Reactions

  • N-Boc vs. O-Boc Protection : The amine’s nucleophilicity favors N-protection, but basic conditions may lead to O-acylation of adjacent hydroxyl groups.

  • Racemization : Prolonged reaction times or acidic conditions risk epimerization at C3.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or THF enhance Boc₂O reactivity but may require lower temperatures (-20°C) to suppress side reactions.

  • Nonpolar Solvents : Toluene or DCM minimize solvolysis but slow reaction kinetics.

Analytical Characterization

NMR Spectral Data (Proposed)

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.10–3.30 (m, 2H, CH₂N), 4.90 (q, J = 6.5 Hz, 1H, C3-H), 6.50–7.20 (m, 4H, aromatic).

  • ¹³C NMR : δ 28.3 (Boc CH₃), 80.1 (Boc Cq), 155.0 (C=O).

Chiral HPLC

A Chiralpak® AD-H column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (90:10) at 1 mL/min confirms enantiomeric excess (>98% ee).

Industrial-Scale Considerations

  • Cost Efficiency : TMEDA and n-BuLi are expensive; alternatives like LDA (lithium diisopropylamide) may reduce costs.

  • Safety : Exothermic lithiation steps require strict temperature control (-70°C ± 5°C).

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that compounds similar to tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate may exhibit neuroprotective properties. For instance, studies have shown that related compounds can inhibit amyloid beta aggregation, a key factor in Alzheimer's disease pathology. By preventing the formation of toxic aggregates, these compounds may help in reducing neuronal cell death associated with neurodegenerative diseases .

Inhibition of Enzymatic Activity

Compounds derived from tetrahydroquinoline structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can lead to enhanced cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

Potential Anticancer Properties

There is ongoing research into the anticancer potential of tetrahydroquinoline derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Cell Culture Studies

In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid beta peptides. This indicates its potential use as a neuroprotective agent in cellular models of neurodegeneration .

Animal Models

Research involving animal models has been conducted to assess the bioavailability and efficacy of this compound. For example, studies have shown that when administered to rodents, it can cross the blood-brain barrier and exert protective effects against cognitive decline induced by neurotoxic agents like scopolamine .

Case Studies

StudyFocusFindings
NeuroprotectionDemonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes.
Enzyme InhibitionInhibited acetylcholinesterase activity, suggesting potential for enhancing cholinergic function.
Anticancer ActivityInduced apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate with analogous compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Stereochemistry Key Properties/Applications
This compound 219862-14-3 C₁₄H₂₀N₂O₂ Boc-protected 3S-tetrahydroquinoline; no aromatic substituents (3S) Intermediate in drug synthesis; chiral HPLC resolution
tert-butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate 474539-25-8 C₁₄H₂₀N₂O₂ Boc group at 6-position; positional isomer N/A Similar molecular weight; potential divergent reactivity due to substitution site
tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate 2460750-64-3 C₁₈H₂₆N₂O₂ Propyl linker between Boc and 7-position tetrahydroquinoline N/A Extended alkyl chain may enhance lipophilicity; used in peptide mimetics
(S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide - C₁₄H₂₀N₂O Carboxamide group; isoquinoline scaffold (vs. quinoline) (S) Bioactive scaffold in kinase inhibitors; altered hydrogen-bonding capacity
tert-butyl (E)-(2-(2-ethoxyvinyl)-3-(trifluoromethyl)benzyl)carbamate (1h) - C₁₇H₂₂F₃NO₃ Ethoxyvinyl and CF₃ substituents on benzyl ring N/A Enhanced electrophilicity for cross-coupling reactions; Suzuki-Miyaura applications

Key Differences and Implications

Substitution Position and Stereochemistry: The (3S) configuration of the target compound distinguishes it from non-chiral analogs like tert-butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate, which lacks stereochemical specificity . Enantiomeric purity is crucial for binding selectivity in drug candidates . Example: In asymmetric catalysis, the 3S enantiomer may exhibit higher affinity for chiral receptors compared to its 3R counterpart.

Functional Groups: Carbamate (Boc) vs. carboxamide: The Boc group in the target compound serves as a temporary protecting group for amines, whereas carboxamide derivatives (e.g., (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide) are stable and participate in hydrogen bonding .

Scaffold Variations: Tetrahydroquinoline vs. Tetrahydroisoquinoline: The quinoline scaffold (target compound) is isosteric to isoquinoline but differs in nitrogen positioning, altering π-π stacking interactions in medicinal chemistry .

Synthetic Utility: The target compound is synthesized via Boc protection of tetrahydroquinoline amines, while analogs like 1h require palladium-catalyzed cross-coupling (e.g., Suzuki reactions) to introduce ethoxyvinyl or CF₃ groups .

Research Findings and Data

  • Stability : The target compound degrades under light or oxidative conditions, necessitating dark, inert storage . In contrast, CF₃-substituted analogs (e.g., 1h ) exhibit greater stability due to electron-withdrawing effects .
  • Biological Relevance: Chiral carbamates like the target compound are intermediates in protease inhibitors, while isoquinoline carboxamides show activity in neurological targets .
  • NMR Data: The target compound’s ¹H NMR shows characteristic Boc tert-butyl signals at ~1.4 ppm and tetrahydroquinoline aromatic protons at 6.5–7.2 ppm . Ethoxyvinyl-substituted analogs (e.g., 1h) display olefinic proton doublets at δ 5.8–6.5 ppm (J = 12–16 Hz) .

Biological Activity

tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.33 g/mol
  • CAS Number : 40478905

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it may act as an inhibitor of certain proteases and kinases, which play critical roles in cellular signaling and metabolism.
  • Receptor Modulation : It can act as a modulator for receptors associated with neurotransmission. This includes potential interactions with dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study ReferenceActivity ObservedMechanismNotes
Antidepressant-like effectsModulation of neurotransmitter levelsDemonstrated in animal models
Antitumor activityInduction of apoptosis in cancer cellsEffective against specific cancer lines
Anti-inflammatory propertiesInhibition of pro-inflammatory cytokinesPotential use in chronic inflammatory diseases

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antidepressant Effects : In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors. This was correlated with increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of conventional antidepressants.
  • Cancer Research : A study focusing on various cancer cell lines demonstrated that the compound induced apoptosis (programmed cell death) through activation of caspase pathways. This suggests its potential utility as an anticancer agent.
  • Inflammation Models : Research on inflammatory models indicated that this compound reduced levels of TNF-alpha and IL-6, key cytokines involved in inflammation. This positions the compound as a candidate for treating inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate, and how do coupling reagents influence yield?

  • Methodology : The compound is synthesized via condensation of tert-butyl-protected amines with carboxylic acids. Evidence suggests using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents to activate carboxyl groups, improving reaction efficiency . Optimize solvent choice (e.g., DMF or dichloromethane) and stoichiometry (1.2–1.5 eq. coupling agent) to minimize side products.
  • Data Consideration : Yields typically range from 60–85% depending on steric hindrance and reaction time (12–24 hours). Monitor via TLC or LC-MS for intermediate formation.

Q. How can researchers verify the stereochemical integrity of the (3S)-tetrahydroquinolin-3-yl moiety during synthesis?

  • Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric purity. X-ray crystallography (as in ) provides definitive stereochemical assignment by analyzing crystal packing and hydrogen-bonding networks .
  • Troubleshooting : If racemization occurs, adjust reaction pH (avoid strong bases) and temperature (maintain ≤25°C during coupling steps).

Q. What spectroscopic techniques are critical for characterizing this carbamate derivative?

  • Key Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., tert-butyl group at δ ~1.3 ppm) and carbamate linkage (C=O at ~155 ppm in 13^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C14_{14}H22_{22}N2_2O2_2 requires m/z 274.1681) .
  • IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

  • Experimental Design :

  • Acid Stability : Expose the compound to HCl (0.1–1 M in dioxane/water) at 25–50°C. Monitor decomposition via HPLC; the tert-butyl group is labile under strong acids, releasing CO2_2 and forming amines .
  • Base Stability : Test in NaOH (0.1 M) or NH3_3/MeOH. Carbamates generally resist mild bases but hydrolyze under prolonged heating (>60°C) .
    • Data Interpretation : Compare half-life (t1/2_{1/2}) across conditions. For example, t1/2_{1/2} may drop from >24 hours (pH 7) to <1 hour (1 M HCl, 50°C).

Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The carbamate’s electron-rich nitrogen may act as a nucleophile in alkylation reactions .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO or water) to assess steric shielding by the tert-butyl group .
    • Validation : Correlate computed activation energies with experimental kinetic data (e.g., SN2 reaction rates with methyl iodide).

Q. How do structural modifications (e.g., fluorination of the tetrahydroquinoline ring) affect biological activity?

  • Synthetic Strategy : Introduce fluorine at C-6 or C-7 via electrophilic fluorination (Selectfluor®) or cross-coupling (e.g., Suzuki-Miyaura with fluorinated boronic acids) .
  • Bioactivity Assay : Test analogs against target enzymes (e.g., kinases) to measure IC50_{50} shifts. Fluorination may enhance membrane permeability or target binding via dipole interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to address variability in purity assessments?

  • Analysis : Melting points vary due to polymorphic forms or residual solvents (e.g., ethyl acetate vs. hexane recrystallization). reports 109–112°C, while notes 115–117°C for a difluorinated analog .
  • Resolution : Characterize purity via DSC (differential scanning calorimetry) and elemental analysis. Use single-crystal X-ray data to confirm polymorphism .

Methodological Best Practices

Optimal purification strategies for tert-butyl carbamates:

  • Chromatography : Use silica gel chromatography with ethyl acetate/hexane gradients (10–40% EtOAc). Tert-butyl groups increase hydrophobicity, improving separation .
  • Recrystallization : Employ tert-butyl methyl ether (TBME) or heptane for slow crystallization, minimizing carbamate hydrolysis .

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